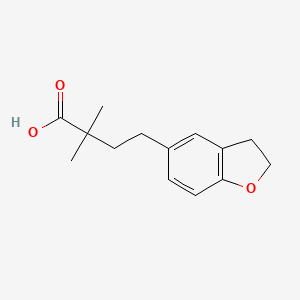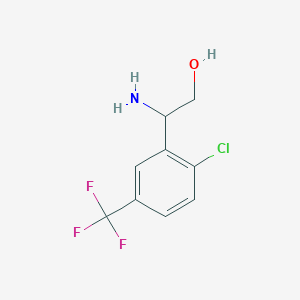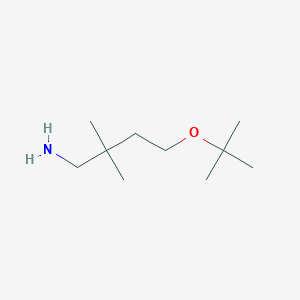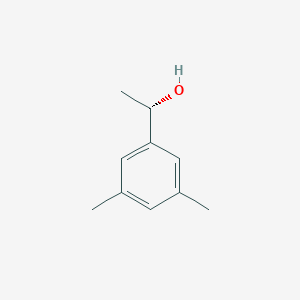
(1S)-1-(3,5-dimethylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3,5-dimethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1S)-1-(3,5-dimethylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1S)-1-(3,5-dimethylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of (1S)-1-(3,5-dimethylphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: (1S)-1-(3,5-dimethylphenyl)ethanone.
Reduction: (1S)-1-(3,5-dimethylphenyl)ethane.
Substitution: (1S)-1-(3,5-dimethylphenyl)ethyl chloride.
Applications De Recherche Scientifique
(1S)-1-(3,5-dimethylphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(3,5-dimethylphenyl)ethanone
- (1S)-1-(3,5-dimethylphenyl)ethane
- (1S)-1-(3,5-dimethylphenyl)ethyl chloride
Uniqueness
(1S)-1-(3,5-dimethylphenyl)ethan-1-ol is unique due to its specific structural features, such as the presence of a hydroxyl group and the stereochemistry at the 1-position
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1S)-1-(3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9,11H,1-3H3/t9-/m0/s1 |
Clé InChI |
RHBAJFPGUNNLFA-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@H](C)O)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)

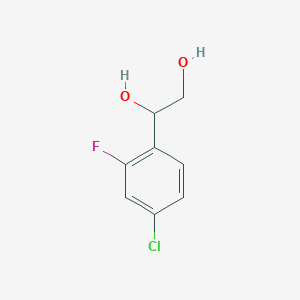
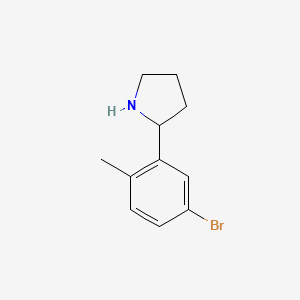
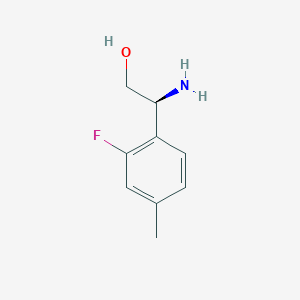
![3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol](/img/structure/B13594182.png)
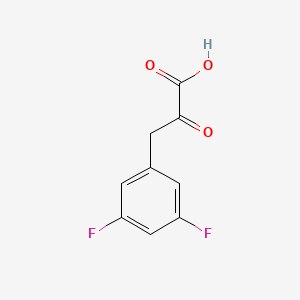
![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)
